molecular formula C22H20N2O6 B2897237 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 1105242-14-5

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2897237
CAS No.: 1105242-14-5
M. Wt: 408.41
InChI Key: UZVFQKXUJRFBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. The core structure consists of a benzofuran ring fused to an isoxazole moiety, linked via a methylene bridge to a 3,4,5-trimethoxybenzamide group.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-26-19-9-14(10-20(27-2)21(19)28-3)22(25)23-12-15-11-18(30-24-15)17-8-13-6-4-5-7-16(13)29-17/h4-11H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVFQKXUJRFBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the construction of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehyde with acetic anhydride

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzofurans or isoxazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: Benzofuran derivatives, including this compound, have shown promising biological activities such as antimicrobial, antitumor, and antioxidant properties. These properties make them potential candidates for drug development.

Industry: In the industry, this compound can be used in the development of new materials, dyes, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Benzofuran-Isoxazole Hybrids vs. Benzimidazole Derivatives

  • N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (Compound 22) Structure: Replaces benzofuran-isoxazole with a benzimidazole core. Properties: Higher melting point (247–250°C) compared to benzofuran-containing analogs, attributed to enhanced intermolecular hydrogen bonding via the benzimidazole NH groups . Spectral Data: Distinct $^1$H-NMR signals at δ 12.75 (NHbenzimidazole) and 12.26 (NHamide), absent in benzofuran-isoxazole derivatives .

Thiadiazole and Isoxazole Derivatives

  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
    • Structure : Combines isoxazole with a thiadiazole ring.
    • Properties : Lower melting point (160°C) due to reduced planarity and weaker π-stacking interactions .
    • Bioactivity : Exhibits moderate cytotoxicity in preliminary screens, though less potent than trimethoxybenzamide derivatives .

Substituent Effects on Physicochemical Properties

Aromatic Substitutents

  • N-[3-(4-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (2b) Structure: Chlorophenyl substituent on the enaminone side chain. Properties: Melting point 241–243°C, with $^1$H-NMR signals at δ 7.47–7.62 (aromatic CH) indicating electron-withdrawing effects from the chlorine atom . Comparison: Chlorine substitution increases thermal stability compared to methoxy or hydroxy analogs (e.g., 4d in , m.p. 214–216°C) .

Methoxy vs. Hydroxy Groups

  • N-[1-(Furan-2-yl)-3-(4-hydroxyphenylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4d) Structure: Hydroxyphenyl substituent. Properties: Lower melting point (214–216°C) than chlorophenyl analogs due to weaker intermolecular hydrogen bonding .

Functional Group Variations

Hydrazide and Carboxamide Derivatives

  • N-(3-((E)-2-(Furan-2-ylmethylene)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (3)
    • Structure : Incorporates a hydrazide linker.
    • Properties : Enhanced solubility in polar solvents (e.g., DMF) due to the hydrazine moiety, critical for bioavailability .

Sulfonamide Derivatives

  • N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide Structure: Sulfonamide group replaces the amide linkage.

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran moiety , an isoxazole group , and a trimethoxybenzamide structure . The synthesis typically involves multiple steps, starting with the formation of the benzofuran core through cyclization reactions. The general synthetic route can be outlined as follows:

  • Formation of Benzofuran Core : Cyclization of o-hydroxybenzaldehyde with acetic anhydride.
  • Construction of Isoxazole : Reaction with appropriate reagents to introduce the isoxazole ring.
  • Final Coupling : Condensation with trimethoxybenzoyl chloride to form the final product.

Anticancer Properties

This compound has shown promising antiproliferative effects against various cancer cell lines. Notable findings include:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast Cancer)3.01Induces cell cycle arrest and inhibits tubulin polymerization
HCT-116 (Colon Cancer)5.20Similar mechanism as established chemotherapeutic agents
HT-29 (Colon Cancer)9.13Induces G2/M phase arrest
HeLa (Cervical Cancer)11.09Inhibits tubulin polymerization

These results indicate that the compound may function similarly to established chemotherapeutics by disrupting microtubule dynamics, which is crucial for cell division .

Mechanistic Insights

Mechanistic studies have revealed that the compound may induce apoptosis in cancer cells through several pathways:

  • Cell Cycle Arrest : The compound causes arrest in the G2/M phase, preventing further cell division.
  • Inhibition of Tubulin Polymerization : Similar to Vinca alkaloids, it disrupts microtubule formation, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to apoptosis.

Case Studies

Several studies have evaluated the biological activity of derivatives related to this compound:

  • A derivative was tested against ovarian cancer cell lines and exhibited an IC50 value of 12 μM, showcasing significant cytotoxicity .
  • Another study reported that compounds with similar structural motifs demonstrated broad-spectrum anticancer activity across various human tumor cell lines .

Broader Biological Activities

Beyond anticancer properties, benzofuran derivatives have been associated with various biological activities including:

  • Antimicrobial Activity : Exhibiting effects against bacteria and fungi.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.
  • Antioxidant Properties : Compounds have been noted for their ability to scavenge free radicals.

Q & A

Q. What are the typical synthetic routes for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide, and how are key intermediates characterized?

Synthesis involves multi-step organic reactions:

  • Benzofuran-Isoxazole Core Formation : Cyclization of a benzofuran precursor followed by nitrile oxide cycloaddition to form the isoxazole ring .
  • Trimethoxybenzamide Coupling : The benzamide moiety is introduced via amide bond formation using coupling agents like EDC/HOBt .
  • Characterization : Key intermediates are confirmed via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), 13C^{13}C-NMR (carbonyl signals at ~165–170 ppm), and mass spectrometry (molecular ion peaks matching expected molecular weights) .

Q. What experimental techniques are essential for confirming the compound’s purity and structural integrity?

  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .
  • Spectroscopy :
    • 1H^1H-NMR to verify proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm) .
    • IR spectroscopy for functional groups (amide C=O stretch at ~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (e.g., [M+H]+^+ at m/z 449.1472) .

Q. How is the compound’s solubility and stability evaluated under physiological conditions?

  • Solubility : Tested in DMSO (primary solvent) and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy to detect aggregation .
  • Stability : Incubated in simulated biological fluids (e.g., plasma, pH 7.4 buffer) followed by LC-MS to monitor degradation over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced biological activity?

  • Substituent Effects : Electron-donating groups (e.g., methoxy) on the benzamide enhance target binding, while bulky groups on the isoxazole reduce steric hindrance .
  • Ring Modifications : Replacing benzofuran with chromone (as in ) alters π-π stacking interactions, impacting enzyme inhibition potency (IC50_{50} values range: 5.2–15 µM) .
  • Methodology : Synthesize derivatives, test against target enzymes (e.g., kinases), and correlate activity with computational docking scores (e.g., AutoDock Vina) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) that may affect IC50_{50} values .
  • Orthogonal Validation : Use isothermal titration calorimetry (ITC) to confirm binding affinities conflicting with fluorescence-based assays .
  • Proteomic Profiling : Identify off-target interactions via kinome-wide screening (e.g., Eurofins KinaseProfiler) to explain unexpected cytotoxicity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) to assess stability of hydrogen bonds with key residues (e.g., Lys721) .
  • QSAR Modeling : Train models on derivatives’ inhibitory data to predict activity of unexplored analogs .
  • ADMET Prediction : Use SwissADME to forecast bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Q. What experimental designs are critical for evaluating the compound’s mechanism of action in cancer models?

  • In Vitro :
    • Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
    • Western blotting for downstream targets (e.g., PARP cleavage, Bax/Bcl-2 ratio) .
  • In Vivo : Xenograft models (e.g., nude mice with HCT-116 tumors) dosed orally (10–50 mg/kg) with pharmacokinetic monitoring (plasma half-life, AUC) .

Q. How can structural analogs of this compound inform its potential as a multi-target therapeutic agent?

  • Comparative Analysis : Analogues with fluorinated benzamides (e.g., ) show enhanced glucosidase inhibition (IC50_{50} = 0.8 µM vs. 5.2 µM for parent compound) due to increased electronegativity .
  • Fragment-Based Design : Hybridize with coumarin () or thiazoline moieties to combine anti-cancer and anti-diabetic activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.